![molecular formula C19H18N4O6S2 B2941016 (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 850910-41-7](/img/structure/B2941016.png)
(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
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Description
This compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, have been synthesized by 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Scientific Research Applications
Pharmaceutical Chemistry
Benzothiazole derivatives are known for their potent pharmacological activities and serve as a unique moiety for experimental drug design. They exhibit antitumor, antiviral, anti-HIV, and microbiological properties .
Biological Activity
These compounds have a broad spectrum of biological effects and are explored for new anti-tumor small molecule drugs that are simultaneously anti-inflammatory and anticancer .
Agrochemical Discovery
Benzothiazole derivatives are used in the discovery of new agrochemicals, showing antibacterial, fungicidal, antiviral agents, as well as herbicidal and insecticidal activities .
Material Science
They are utilized in material science as vulcanization accelerators, antioxidants, plant growth regulators, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices due to their high pharmaceutical and biological activity .
Antibacterial Agents
Some benzothiazole derivatives act as antibacterial agents by inhibiting specific enzymes like uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) .
properties
IUPAC Name |
N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O6S2/c1-21-16-7-4-14(23(25)26)12-17(16)30-19(21)20-18(24)13-2-5-15(6-3-13)31(27,28)22-8-10-29-11-9-22/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTAEDYKLFFHDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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